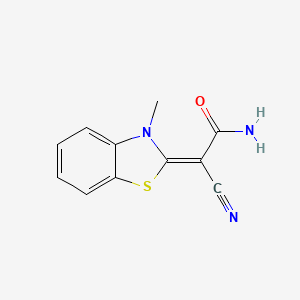
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)-: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes an acetamide group, a cyano group, and a benzothiazole moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-2(3H)-benzothiazolone with cyanoacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with other organic molecules, forming larger and more complex structures.
Applications De Recherche Scientifique
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-sulfonamide: Studied for its potential anticancer activity.
The uniqueness of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9N3OS |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7+ |
Clé InChI |
VZLJDOJKVXNZOJ-YRNVUSSQSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C(\C#N)/C(=O)N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


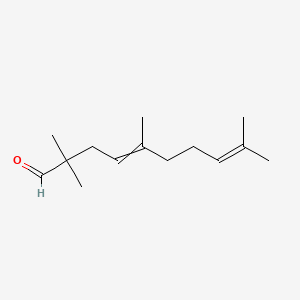
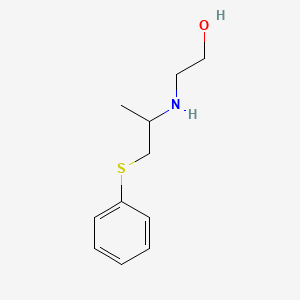
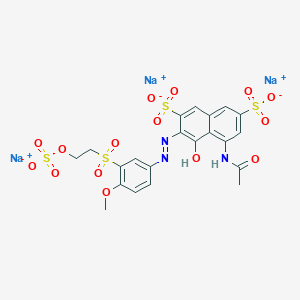
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

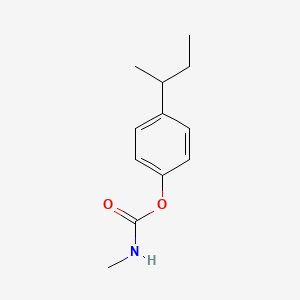

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
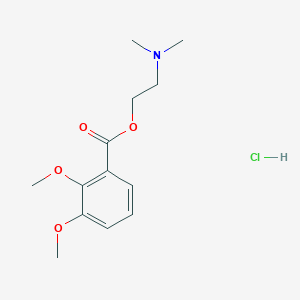
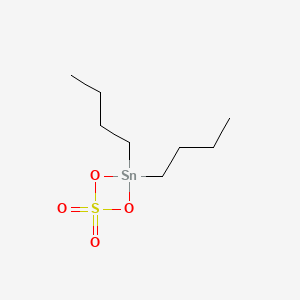
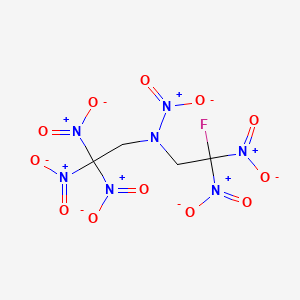
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


